2,3-dihydro-1lambda6-thiophene-1,1,3-trione
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Overview
Description
2,3-dihydro-1lambda6-thiophene-1,1,3-trione is a chemical compound with the molecular formula C₄H₄O₃S and a molecular weight of 132.14 g/mol . It is also known by several synonyms, including 3-oxo-2,3-dihydrothiophene 1,1-dioxide and 2-thiolen-4-one S,S-dioxide . This compound is characterized by its solid form and a melting point range of 118-120°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1lambda6-thiophene-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Substitution: Electrophiles such as halogens or nitro groups; solvents like chloroform or benzene; temperatures from 0°C to 50°C.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene precursors.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2,3-dihydro-1lambda6-thiophene-1,1,3-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This reactivity can lead to the modification of these biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2,3-dihydrothiophene 1,1-dioxide
- 2-thiolen-4-one S,S-dioxide
- 2,3-dihydro-3-oxothiophene 1,1-dioxide
- 1,1-dioxothiophen-3-one
Uniqueness
2,3-dihydro-1lambda6-thiophene-1,1,3-trione is unique due to its specific oxidation state and the presence of both a thiophene ring and a sulfone group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .
Properties
IUPAC Name |
1,1-dioxothiophen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGIHNHFMQGPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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